molecular formula C27H26O3 B11159197 7-[(4-tert-butylphenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one

7-[(4-tert-butylphenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B11159197
M. Wt: 398.5 g/mol
InChI Key: BSHWMNNBQDVECJ-UHFFFAOYSA-N
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Description

7-[(4-tert-butylphenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-tert-butylphenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves the reaction of 4-tert-butylphenol with 8-methyl-4-phenyl-2H-chromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-[(4-tert-butylphenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone moiety to chromanol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Chromanol derivatives.

    Substitution: Halogenated, nitrated, and sulfonated products.

Scientific Research Applications

7-[(4-tert-butylphenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 7-[(4-tert-butylphenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-tert-butylphenyl)methoxy]-8-methyl-4-phenyl-2H-chromen-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of tert-butyl and methoxy groups, along with the chromenone core, makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C27H26O3

Molecular Weight

398.5 g/mol

IUPAC Name

7-[(4-tert-butylphenyl)methoxy]-8-methyl-4-phenylchromen-2-one

InChI

InChI=1S/C27H26O3/c1-18-24(29-17-19-10-12-21(13-11-19)27(2,3)4)15-14-22-23(16-25(28)30-26(18)22)20-8-6-5-7-9-20/h5-16H,17H2,1-4H3

InChI Key

BSHWMNNBQDVECJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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